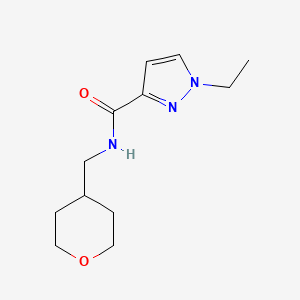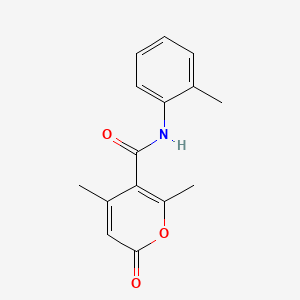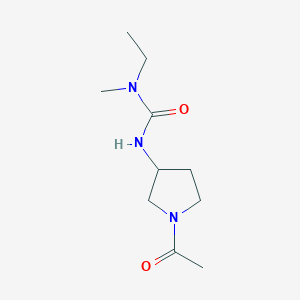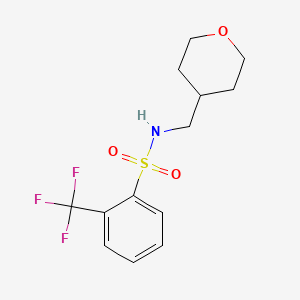
1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide, also known as THPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. THPP is a pyrazole-based compound that exhibits a unique combination of chemical and physical properties, making it an attractive candidate for a wide range of research studies.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed that this compound exerts its effects by modulating specific signaling pathways within cells. This compound has been shown to activate certain protein kinases and inhibit others, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In particular, this compound has been shown to modulate the activity of various neurotransmitters, leading to changes in synaptic plasticity and neuronal excitability. This compound has also been shown to modulate the activity of specific ion channels, leading to changes in cellular excitability and membrane potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide is its high potency and selectivity. This compound has been shown to exhibit potent activity against certain targets with minimal off-target effects. However, this compound does have some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on 1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide. One area of interest is in the development of more potent and selective this compound analogs. Another area of interest is in the development of new methods for delivering this compound to target tissues, such as the brain. Additionally, this compound could be studied in combination with other compounds to determine if it exhibits synergistic effects. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Métodos De Síntesis
The synthesis of 1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with tetrahydro-2H-pyran-4-methanol in the presence of a catalyst. The resulting product is then subjected to further purification steps to yield pure this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity levels.
Aplicaciones Científicas De Investigación
1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to exhibit potent activity against certain neurological disorders. This compound has also been studied for its potential applications in cancer research, where it has been shown to exhibit potent anti-cancer activity.
Propiedades
IUPAC Name |
1-ethyl-N-(oxan-4-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-15-6-3-11(14-15)12(16)13-9-10-4-7-17-8-5-10/h3,6,10H,2,4-5,7-9H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYASUXYPXREPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7644073.png)

![1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone](/img/structure/B7644081.png)
![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644089.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7644105.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-tetrahydro-1H-pyrrol-3-ylpiperidine](/img/structure/B7644112.png)
![N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7644126.png)

![3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide](/img/structure/B7644160.png)
![2-methyl-1-[4-(3-tetrahydro-2H-pyran-4-yl-1,2,4-oxadiazol-5-yl)piperidino]-1-propanone](/img/structure/B7644165.png)
